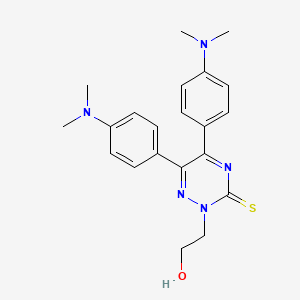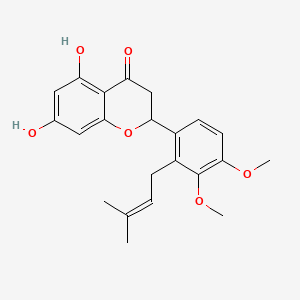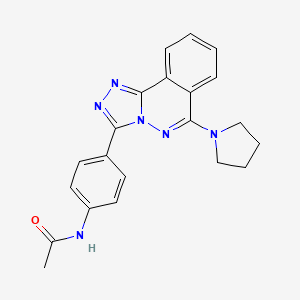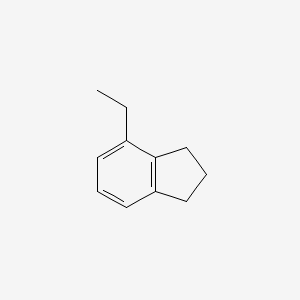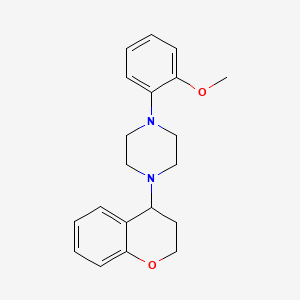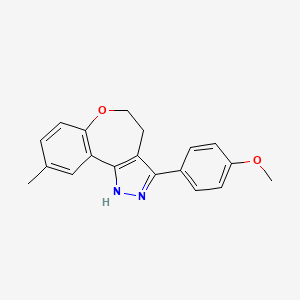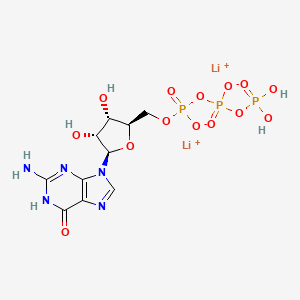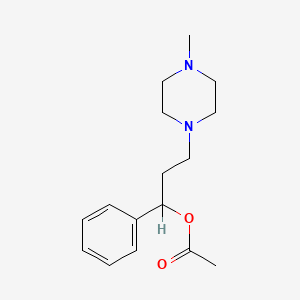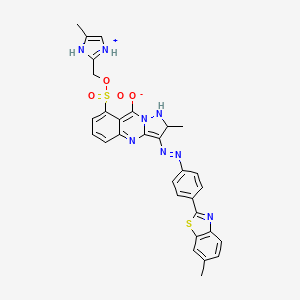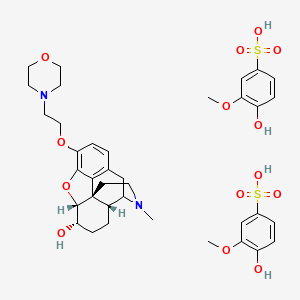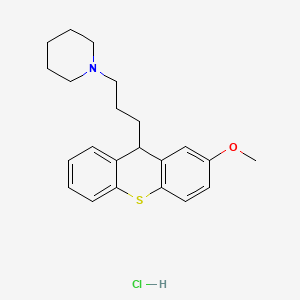
1-(3-(2-Methoxythioxanthen-9-yl)propyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-Methoxythioxanthen-9-yl)propyl)piperidine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a thioxanthene core substituted with a methoxy group and a piperidine moiety. It is often studied for its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 1-(3-(2-Methoxythioxanthen-9-yl)propyl)piperidine hydrochloride involves several steps. One common method includes the condensation of piperidine with 1,3-dihalogen propane in a water-soluble polar aprotic solvent, followed by etherification with 2-methoxythioxanthene . The final step involves the reaction of the intermediate product with hydrochloric acid to form the hydrochloride salt . This method is favored for its simplicity, high yield, and suitability for industrial production.
Chemical Reactions Analysis
1-(3-(2-Methoxythioxanthen-9-yl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other functional groups under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1-(3-(2-Methoxythioxanthen-9-yl)propyl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(2-Methoxythioxanthen-9-yl)propyl)piperidine hydrochloride involves its interaction with specific molecular targets. It acts as an inverse agonist at histamine H3 receptors, leading to increased histamine release and enhanced neuronal activity . This mechanism is particularly relevant in the context of its potential therapeutic effects on conditions like narcolepsy and other sleep disorders .
Comparison with Similar Compounds
1-(3-(2-Methoxythioxanthen-9-yl)propyl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(3-(4-Chlorophenyl)propoxy)propylpiperidine hydrochloride: This compound also acts on histamine receptors but has different substituents that may affect its pharmacological profile.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These derivatives have similar structural motifs but are used primarily for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity at histamine H3 receptors, which distinguishes it from other related compounds.
Properties
CAS No. |
95131-88-7 |
|---|---|
Molecular Formula |
C22H28ClNOS |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
1-[3-(2-methoxy-9H-thioxanthen-9-yl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C22H27NOS.ClH/c1-24-17-11-12-22-20(16-17)18(19-8-3-4-10-21(19)25-22)9-7-15-23-13-5-2-6-14-23;/h3-4,8,10-12,16,18H,2,5-7,9,13-15H2,1H3;1H |
InChI Key |
ICYKZHFWGKNCOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3C2CCCN4CCCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


